Methyl 2-({6-chloro-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-yl}amino)benzoate
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Overview
Description
Methyl 2-({6-chloro-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-yl}amino)benzoate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by its unique structure, which includes a chloro-substituted phenyl group, a dimethylamino group, and a benzoate ester. Imidazo[1,2-a]pyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({6-chloro-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-yl}amino)benzoate typically involves a multi-step process. One common method involves the reaction of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor. This reaction is carried out in the presence of potassium persulfate and a catalytic amount of iodine, resulting in the formation of the imidazo[1,2-a]pyridine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, solvent- and catalyst-free synthesis methods have been explored to reduce environmental impact and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({6-chloro-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-yl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific molecular targets.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of Methyl 2-({6-chloro-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-yl}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer agent with a benzimidazole structure.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.
Uniqueness
Methyl 2-({6-chloro-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-yl}amino)benzoate is unique due to its specific substitution pattern and the presence of both chloro and dimethylamino groups. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C23H21ClN4O2 |
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Molecular Weight |
420.9 g/mol |
IUPAC Name |
methyl 2-[[6-chloro-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-yl]amino]benzoate |
InChI |
InChI=1S/C23H21ClN4O2/c1-27(2)17-11-8-15(9-12-17)21-22(28-14-16(24)10-13-20(28)26-21)25-19-7-5-4-6-18(19)23(29)30-3/h4-14,25H,1-3H3 |
InChI Key |
AJVVPBIJZLQTHP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)NC4=CC=CC=C4C(=O)OC |
Origin of Product |
United States |
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